3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound with a unique structure that includes a nitrogen atom within a three-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivities, making it suitable for large-scale production.
Another method involves the annulation of a cyclopropane ring to an existing pyrrole ring. This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . This reaction proceeds stereoselectively to form the trans derivative.
Industrial Production Methods
Industrial production of this compound typically involves the use of transition metal catalysis. The use of palladium and copper catalysts in cyclopropanation and annulation reactions allows for efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alkanes.
Scientific Research Applications
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug design.
Medicine: Explored for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes involved in various biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related structure.
Trovafloxacin: A broad-spectrum fluoroquinolone antibiotic.
Uniqueness
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure and the presence of a nitrogen atom within a three-membered ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-prop-2-ynyl-3-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-3-9-5-7-4-8(7)6-9/h1,7-8H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUOHVGPRWBSAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC2CC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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